Cas no 5180-33-6 (Ethyldiphenylcarbinol)
Ethyldiphenylcarbinol Chemical and Physical Properties
Names and Identifiers
-
- 1,1-diphenylpropan-1-ol
- 1,1-Diphenyl-1-propanol
- 1,1-Diphenylpropanol
- 1,1-Diphenyl-1-propanol #
- NSC16305
- SCHEMBL246639
- AKOS005737702
- CS-0453202
- NSC41385
- 5180-33-6
- GEO-04160
- Ethyldiphenylcarbinol
- DTXSID50966127
- alpha-ethyl-benzhydrol
- NSC-41385
- diphenyl-ethyl-carbinol
- MFCD00086573
- STL112779
- NSC-16305
-
- MDL: MFCD00086573
- Inchi: 1S/C15H16O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3
- InChI Key: OIYMUIUXMYAXIX-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 212.12018
- Monoisotopic Mass: 212.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Ethyldiphenylcarbinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E111780-100mg |
Ethyldiphenylcarbinol |
5180-33-6 | 100mg |
$ 155.00 | 2023-04-17 | ||
| TRC | E111780-500mg |
Ethyldiphenylcarbinol |
5180-33-6 | 500mg |
$ 620.00 | 2023-04-17 | ||
| TRC | E111780-1g |
Ethyldiphenylcarbinol |
5180-33-6 | 1g |
$ 990.00 | 2022-06-05 | ||
| TRC | E111780-1000mg |
Ethyldiphenylcarbinol |
5180-33-6 | 1g |
$ 1194.00 | 2023-04-17 | ||
| Cooke Chemical | LN9584052-0.1g |
1,1-DIPHENYL-1-PROPANOL |
5180-33-6 | 98% | 0.1g |
RMB 939.20 | 2025-02-20 | |
| Cooke Chemical | LN9584052-0.5g |
1,1-DIPHENYL-1-PROPANOL |
5180-33-6 | 98% | 0.5g |
RMB 3756.80 | 2025-02-20 | |
| Cooke Chemical | LN9584052-1g |
1,1-DIPHENYL-1-PROPANOL |
5180-33-6 | 98% | 1g |
RMB 6762.40 | 2025-02-20 | |
| TRC | E111780-750mg |
Ethyldiphenylcarbinol |
5180-33-6 | 750mg |
$ 800.00 | 2023-09-07 |
Ethyldiphenylcarbinol Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Ethyldiphenylcarbinol
Recent Advances in the Study of Ethyldiphenylcarbinol (CAS 5180-33-6): A Comprehensive Research Brief
Ethyldiphenylcarbinol (CAS 5180-33-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its unique structural properties and biological activity. This research brief aims to synthesize the latest findings on Ethyldiphenylcarbinol, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for Ethyldiphenylcarbinol, highlighting its efficient production via Grignard reactions. The study emphasized the compound's role as a key intermediate in the synthesis of more complex pharmaceutical agents. Researchers noted that the purity and yield of Ethyldiphenylcarbinol could be significantly improved using novel catalytic systems, which may have implications for large-scale production.
In terms of pharmacological activity, recent in vitro studies have demonstrated that Ethyldiphenylcarbinol exhibits moderate inhibitory effects on certain cytochrome P450 enzymes. This finding, published in Biochemical Pharmacology, suggests potential applications in drug-drug interaction studies and the development of enzyme inhibitors. However, further in vivo studies are needed to validate these effects and assess their clinical relevance.
Another area of active research involves the exploration of Ethyldiphenylcarbinol derivatives. A 2024 paper in ACS Medicinal Chemistry Letters reported the synthesis of several novel analogs with enhanced biological activity. These derivatives showed promising results in preliminary screening against various cancer cell lines, opening new avenues for anticancer drug development. The structural flexibility of Ethyldiphenylcarbinol makes it an attractive scaffold for medicinal chemistry optimization.
From a safety perspective, recent toxicological assessments have provided valuable data on Ethyldiphenylcarbinol. Studies conducted according to OECD guidelines indicate that the compound has a relatively favorable safety profile at therapeutic doses, with no significant genotoxic effects observed in standard assays. These findings support further investigation of Ethyldiphenylcarbinol as a potential pharmaceutical ingredient.
Looking forward, researchers are particularly interested in exploring the chiral properties of Ethyldiphenylcarbinol. The compound's stereochemistry may play a crucial role in its biological activity, and several groups are currently investigating enantioselective synthesis methods. This line of research could lead to more potent and selective pharmaceutical agents derived from Ethyldiphenylcarbinol.
In conclusion, Ethyldiphenylcarbinol (CAS 5180-33-6) continues to be a compound of significant research interest in chemical biology and pharmaceutical sciences. Recent advances in its synthesis, pharmacological characterization, and derivative development highlight its potential as a valuable building block in drug discovery. Future research directions should focus on elucidating its mechanism of action, optimizing its biological activity through structural modifications, and advancing promising derivatives through preclinical development.
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